Versicolorins

Beschreibung

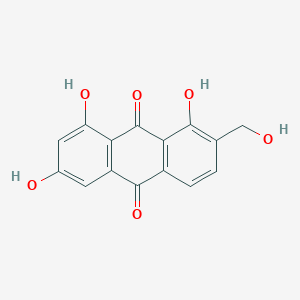

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJCGYYQILFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143559 | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10088-98-9 | |

| Record name | Versicolorins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Versicolorins in the Agricultural Supply Chain: Occurrence, Toxicology, and Analytical Detection

Executive Summary

While Aflatoxin B1 (AFB1) dominates regulatory scrutiny, its direct precursor, Versicolorin A (Ver A) , represents a significant, often under-monitored hazard in the agricultural supply chain. Ver A is not merely a transient intermediate; it accumulates in commodities such as maize, wheat, and spices—sometimes exceeding AFB1 levels in stored grains. Possessing the same dihydrobisfuran ring system responsible for AFB1’s genotoxicity, Ver A exhibits potent cytotoxicity and mutagenicity. This guide synthesizes the biochemical origins, toxicological mechanisms, and a validated LC-MS/MS protocol for the detection of versicolorins, providing a self-validating framework for researchers.

Part 1: The Biochemistry of Hazard

To understand the risk profile of Versicolorins, one must analyze the biosynthetic assembly line of Aspergillus species (A. flavus, A. parasiticus). The critical toxicological threshold is the formation of the bisfuran ring .

Biosynthetic Pathway & The "Toxic Switch"

The aflatoxin pathway involves over 25 enzymatic steps.[1] The conversion of Versicolorin B (Ver B) to Versicolorin A (Ver A) is the pivotal moment where toxicity escalates.

-

Ver B: Contains a tetrahydrobisfuran ring (less toxic).

-

Ver A: Contains a dihydrobisfuran ring (highly toxic).

The double bond in the terminal furan ring of Ver A allows it to be metabolically activated by Cytochrome P450 enzymes into a reactive epoxide, capable of alkylating DNA. This structural homology makes Ver A a mutagenic hazard independent of AFB1.

Pathway Visualization

The following diagram illustrates the critical flow from early precursors to the final toxin, highlighting the Ver B

Caption: The Aflatoxin biosynthetic pathway highlighting the critical desaturation step (VerB to VerA) responsible for acquiring genotoxic potential.[2][3]

Part 2: Occurrence Vectors in Agriculture

Recent studies challenge the assumption that Ver A is only a transient intermediate. In specific environmental conditions, the pathway can "stall," leading to high accumulations of Ver A even when AFB1 levels are low.

High-Risk Commodities

| Commodity | Occurrence Context | Observed Levels (µg/kg) | Reference |

| Maize (Corn) | Granary storage; high moisture favors Ver A accumulation. | 60 – 176 µg/kg | [1] |

| Pistachios/Nuts | Post-harvest fungal colonization. | 10 – 118 µg/kg | [1] |

| Spices | Often co-occurs with AFB1; difficult matrix for detection. | Variable | [2] |

| Dairy Feed | Carryover risk; Ver A can be metabolized in ruminants. | < 50 µg/kg | [3] |

The "Hidden" Risk

Research indicates that Ver A can serve as an early biomarker for fungal contamination. In granary-stored corn, Ver A has been detected in samples that tested negative for AFB1, suggesting that screening solely for the final toxin may underestimate the total genotoxic load of the commodity [1].

Part 3: Toxicological Implications

The toxicity of Ver A is not merely theoretical; it has been demonstrated in human intestinal cell lines (Caco-2, HCT116).[2][4]

Mechanism of Action

-

Metabolic Activation: Like AFB1, Ver A requires bioactivation by CYP450 enzymes.

-

DNA Adduct Formation: The activated epoxide binds to the N7 position of guanine residues in DNA.

-

Cytotoxicity: Ver A induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[2]

Clinical Relevance

For drug development professionals, Ver A represents a confounding variable in toxicology studies involving natural product extracts. Its presence can induce "false positive" toxicity in hepatic or intestinal models if the feed source for the test animals or the excipients are contaminated.

Part 4: Analytical Methodology (LC-MS/MS)

Standard immunoassays (ELISA) for Aflatoxins generally do not cross-react sufficiently with Versicolorins. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Extraction and Quantification

Note: This protocol utilizes a "Dilute and Shoot" approach optimized for high throughput, with an optional Solid Phase Extraction (SPE) step for complex matrices (e.g., spices).

Reagents & Equipment

-

Extraction Solvent: Acetonitrile (ACN) / Water / Formic Acid (79:20:1 v/v/v).

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Workflow

-

Sample Homogenization:

-

Grind sample (corn/wheat) to a fine powder (< 500 µm) to ensure solvent accessibility.

-

Why: Mycotoxins are heterogeneously distributed ("hotspots"); fine grinding reduces sampling error.

-

-

Extraction:

-

Weigh 5.0 g of sample into a 50 mL centrifuge tube.

-

Add 20 mL of Extraction Solvent.

-

Shake vigorously (mechanical shaker) for 30 minutes .

-

Why: The acidic condition disrupts protein binding; high organic content (ACN) precipitates proteins.

-

-

Clarification:

-

Centrifuge at 4,000 x g for 10 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter.

-

-

Dilution (Critical Step):

-

Dilute the filtrate 1:4 with Water (e.g., 200 µL extract + 800 µL water).

-

Why: This "solvent effect" matching prevents peak broadening during injection and reduces matrix suppression in the ion source.

-

-

LC-MS/MS Analysis:

-

Injection Vol: 10 µL.

-

Flow Rate: 0.4 mL/min.

-

Mode: ESI Positive (MRM).

-

MRM Transitions (Versicolorin A)

| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 339.1 [M+H]+ | 297.1 | 35 | 25 | Quantifier |

| 339.1 [M+H]+ | 281.1 | 35 | 30 | Qualifier |

Analytical Workflow Diagram

Caption: Optimized "Dilute and Shoot" LC-MS/MS workflow for Versicolorin A extraction and quantification.

References

-

Gauthier, T., et al. (2020).[2][5] Versicolorin A is a Potential Indicator of Aflatoxin Contamination in the Granary-Stored Corn.[6] ResearchGate. Link

-

Lippolis, V., et al. (2017). Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples. Toxins.[2][4][7][8][9][10][11] Link

-

Dohnal, V., et al. (2020). Characteristics, Occurrence, Detection and Detoxification of Aflatoxins in Foods and Feeds.[12] MDPI. Link

-

Toxalim (Research Centre in Food Toxicology). (2020).[2] Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells.[2] PubMed.[13] Link

Sources

- 1. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reviberoammicol.com [reviberoammicol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Versicolorin A is a potential indicator of aflatoxin contamination in the granary-stored corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mutagenicity and genotoxicity assessment of the emerging mycotoxin Versicolorin A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 12. Characteristics, Occurrence, Detection and Detoxification of Aflatoxins in Foods and Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of versicolorin A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Genotoxicity and Cytotoxicity of Versicolorin A (VerA) in Preliminary Studies

Executive Summary

Versicolorin A (VerA) has historically been viewed merely as a biosynthetic intermediate of Aflatoxin B1 (AFB1). However, emerging toxicological data indicates that VerA possesses a distinct and potent toxicity profile that warrants independent scrutiny. Unlike AFB1, which primarily acts as a DNA-alkylating agent following bioactivation, VerA exhibits a dual mechanism of action: it is a potent Aryl Hydrocarbon Receptor (AhR) agonist and a mitochondrial toxin that uncouples oxidative phosphorylation.

This guide synthesizes preliminary studies to demonstrate that VerA is not only genotoxic and cytotoxic on its own but also acts synergistically with AFB1 to amplify hepatic and intestinal damage. We provide detailed mechanistic insights, comparative data, and validated experimental protocols for assessing these endpoints.

Biosynthetic and Chemical Context

VerA is a xanthone precursor in the aflatoxin biosynthetic pathway. It contains the critical bis-furan ring system responsible for the genotoxicity of aflatoxins, but it lacks the lactone ring found in AFB1.

Figure 1: Biosynthetic Pathway & Structural Evolution

This diagram illustrates the metabolic progression from VerA to AFB1, highlighting the conservation of the toxic bis-furan moiety.

Caption: Biosynthetic conversion of VerA to AFB1. Note the retention of the 8,9-vinyl ether bond (bis-furan ring), the site of bioactivation.

Cytotoxicity Profile: Beyond DNA Damage

While AFB1 is renowned for its liver toxicity, VerA shows a broader and, in some contexts, more potent cytotoxic profile, particularly in intestinal models.

Comparative Cytotoxicity Data

The following table synthesizes IC50 values and cytotoxic thresholds from key in vitro studies.

| Compound | Cell Line | Exposure Time | IC50 / Toxic Threshold | Key Observation |

| Versicolorin A | Caco-2 (Intestine) | 24-48 h | 1 - 5 µM (Significant toxicity) | More toxic than AFB1 at low doses; induces apoptosis. |

| Aflatoxin B1 | Caco-2 (Intestine) | 24-48 h | > 20 µM | Less cytotoxic than VerA in this tissue type. |

| Versicolorin A | A549 (Lung) | 24 h | 109 ± 3.5 µM | Moderate cytotoxicity; dose-dependent inhibition. |

| Versicolorin A | HepG2 (Liver) | 48 h | ~10-50 µM (Range) | Synergistic toxicity when combined with AFB1. |

Mechanism of Cytotoxicity: The Mitochondrial Divergence

Unlike AFB1, VerA acts as a direct mitochondrial toxin .

-

Oxidative Phosphorylation (OXPHOS) Uncoupling: VerA (5 µM) rapidly inhibits respiratory complexes I and III in Caco-2 cells.[1]

-

Transcriptional Suppression: VerA downregulates mitochondrial transcription factors POLRMT and TFB2M, leading to ATP depletion and metabolic crisis. This mechanism is absent in AFB1 toxicity, which relies almost exclusively on DNA adduct formation.

Genotoxicity and Mutagenicity[2][3][4][5]

VerA is a confirmed mutagen and genotoxin. Its activity depends on metabolic activation, similar to AFB1, but the downstream signaling differs.

Validated Assays and Results

-

Ames Test (Salmonella typhimurium): Positive. VerA induces point mutations, specifically G→T transversions, requiring S9 metabolic activation.

-

Micronucleus Assay (MN): Positive in HepG2 and IPEC-1 cells. VerA induces chromosomal aberrations (micronuclei, nucleoplasmic bridges).

-

Comet Assay: Positive. VerA induces DNA strand breaks.[1]

-

Nuance: While AFB1 is a potent inducer of double-strand breaks (DSBs), some studies suggest VerA's primary mode may involve single-strand breaks or bulky adducts that stall replication forks, though

-H2AX (a DSB marker) is still induced.

-

The "Trojan Horse" Mechanism: AhR Activation

The most critical finding in recent literature is VerA's ability to activate the Aryl Hydrocarbon Receptor (AhR) .

-

AFB1: Weak/No AhR activation. Relies on basal CYP450s for bioactivation.

Figure 2: The Synergistic Toxicity Mechanism

This diagram visualizes how VerA amplifies toxicity through AhR-mediated CYP1A1 induction.

Caption: VerA activates AhR, upregulating CYP1A1.[4] This enzyme then bioactivates both VerA and AFB1, creating a synergistic toxic effect.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for VerA assessment.

Protocol 1: High-Content Cytotoxicity Screening (HepG2/Caco-2)

Objective: Determine IC50 and assess mitochondrial integrity.

-

Cell Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment Preparation:

-

Dissolve VerA in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

-

Control: Vehicle control (DMSO < 0.1%).

-

-

Exposure: Treat cells for 24h and 48h.

-

Multiplex Assay:

-

Viability: Add Resazurin (Alamar Blue) reagent (10% v/v). Incubate 2h. Measure Fluorescence (Ex: 530nm / Em: 590nm).

-

Mitochondrial Potential: Wash cells, add JC-1 dye (2 µM). Incubate 30 min. Measure Red/Green fluorescence ratio.

-

-

Data Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol 2: In Vitro Micronucleus Assay (Genotoxicity)

Objective: Quantify chromosomal damage.

-

Culture: Grow HepG2 cells to 70% confluence on glass coverslips or in 6-well plates.

-

Treatment: Expose cells to VerA (at

and-

Positive Control: Etoposide (0.5 µM) or AFB1 (1 µM + S9).

-

-

Cytochalasin B Block: Add Cytochalasin B (4.5 µg/mL) at 24h to block cytokinesis. Incubate for an additional 24h (Total 48h).

-

Harvest & Fixation:

-

Hypotonic shock (0.075 M KCl) for 3 min.

-

Fix in Methanol:Acetic Acid (3:1).

-

-

Staining: Stain with Acridine Orange or DAPI.

-

Scoring: Analyze 1,000 binucleated cells (BNCs) per replicate. Count:

-

Calculation: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not confound genotoxicity results.

Conclusion & Future Directions

Versicolorin A is not merely a passive intermediate; it is a toxicologically active agent with a unique ability to modulate xenobiotic metabolism via the AhR-CYP1A1 axis.

Key Takeaways for Drug Development:

-

Mixture Toxicity: Safety assessments of food/feed must account for VerA + AFB1 mixtures, as VerA lowers the threshold for AFB1 genotoxicity.

-

Mitochondrial Liability: VerA's uncoupling effect suggests it may trigger toxicity in tissues with high metabolic demand (heart, kidneys), beyond the liver.

-

Biomarkers: CYP1A1 induction and

-H2AX foci are robust biomarkers for VerA exposure.

Future studies should focus on the specific structural characterization of VerA-DNA adducts and the long-term carcinogenic potential of low-dose chronic exposure.

References

-

Versicolorin A enhances the genotoxicity of Aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-Receptor. ResearchGate. [Link][1][7]

-

Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells. PubMed / Environment International. [Link]

-

Mutagenicity and genotoxicity assessment of the emerging mycotoxin Versicolorin A. PubMed / Environmental Pollution. [Link]

-

Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells. NIH / Archives of Toxicology. [Link]

-

Metabolism of versicolorin A, a genotoxic precursor of aflatoxin B1. PubMed / Food and Chemical Toxicology. [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of versicolorin A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicological Profile of Versicolorin Mycotoxins: An In-depth Technical Guide

Abstract

Versicolorins, a group of mycotoxins produced by various Aspergillus species, are notable as precursors in the biosynthetic pathway of the potent carcinogen aflatoxin B1.[1][2][3][4] Their structural resemblance to aflatoxins raises significant concerns regarding their own toxicological properties. This technical guide provides a comprehensive framework for the initial toxicological assessment of versicolorin mycotoxins, detailing experimental designs, methodologies, and data interpretation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in mycotoxin research.

Introduction to Versicolorin Mycotoxins

Versicolorins are secondary metabolites produced by fungi, with versicolorin A and versicolorin B being the most prominent members.[5] These compounds are of particular interest due to their role as intermediates in the biosynthesis of aflatoxins.[5][6][7] The shared chemical features, especially the bisfuran ring system, suggest a potential for similar toxicological effects, including mutagenicity, carcinogenicity, and cytotoxicity.[1][2] A thorough understanding of the toxicological profile of versicolorins is therefore essential for a complete risk assessment of these contaminants in food and the environment.

Chemical Structures:

The key structural difference between the primary versicolorins lies in their furan ring saturation:

-

Versicolorin A (VerA): Contains a tetrahydrofuran ring.

-

Versicolorin B (VerB): Features a dihydrofuran ring.[6]

These subtle variations in chemical structure can significantly influence their biological activity and toxic potential.

In Vitro Toxicological Assessment

In vitro assays form the basis of an initial toxicological profile, offering a rapid and cost-effective means to screen for potential hazards.[8] These tests are crucial for prioritizing compounds for more extensive in vivo studies and for elucidating the underlying mechanisms of toxicity.

2.1. Cytotoxicity Assays

Determining the effect of versicolorins on cell viability is the primary step in their toxicological evaluation. A panel of cell lines representing potential target organs, such as hepatic (e.g., HepG2), intestinal (e.g., Caco-2), and renal (e.g., HEK293) cells, should be utilized.[1][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]

-

Cell Seeding: Plate cells in 96-well plates at a suitable density (e.g., 1 x 10⁴ cells/well) and allow for adherence overnight.[11]

-

Compound Treatment: Expose cells to a range of concentrations of versicolorin A and versicolorin B for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for its conversion to formazan crystals by metabolically active cells.[9]

-

Solubilization: Dissolve the formazan crystals using a solubilizing agent like DMSO.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to a vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Illustrative IC₅₀ Values of Versicolorins in Different Cell Lines

| Cell Line | Versicolorin A (µM) | Versicolorin B (µM) |

| HepG2 (Liver) | 45 | 60 |

| Caco-2 (Intestine) | 30 | 50 |

| HEK293 (Kidney) | 70 | 95 |

Workflow for In Vitro Cytotoxicity Assessment

Caption: A streamlined workflow for assessing the cytotoxicity of versicolorins using the MTT assay.

2.2. Genotoxicity Assays

Given their structural similarity to aflatoxins, evaluating the genotoxic potential of versicolorins is of paramount importance.[2] Genotoxicity assays are designed to detect damage to the genetic material of cells.[12]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely accepted method for identifying substances that can produce genetic mutations.[13][14]

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.[15]

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[13][16]

-

Exposure: Expose the bacterial strains to various concentrations of the versicolorins.[13]

-

Plating: Plate the treated bacteria on a histidine-deficient medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[15]

-

Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[17]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.[18][19]

-

Cell Treatment: Expose appropriate cell lines to versicolorins for a defined period.

-

Cell Embedding: Embed the treated cells in agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and cytoplasm, leaving the DNA.

-

Electrophoresis: Subject the slides to an electric field, which causes the fragmented DNA to migrate, forming a "comet tail".[20][21]

-

Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the characteristics of the comet tail.

Logical Framework for Genotoxicity Assessment

Caption: A logical progression for the comprehensive assessment of versicolorin genotoxicity.

In Vivo Toxicological Assessment

In vivo studies using animal models are indispensable for understanding the systemic toxicity and identifying the target organs of versicolorins.

3.1. Acute Toxicity Study

An acute toxicity study provides information on the adverse effects of a single, high dose of a substance.

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

-

Animal Model: Typically performed in rodents, such as rats or mice.

-

Dosing: Administration of a single oral dose of the versicolorin.

-

Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Endpoint: Determination of the LD₅₀ (lethal dose for 50% of the animals) or classification into a toxicity category.

3.2. Sub-chronic Toxicity Study

Sub-chronic studies are designed to evaluate the effects of repeated exposure to a substance over a longer duration, commonly 90 days in rodents.

Experimental Protocol: 90-Day Oral Toxicity Study (Following OECD Guideline 408)

-

Animal Groups: Multiple dose groups and a control group are used.

-

Dosing: Daily administration of the versicolorin via the diet or oral gavage.

-

Monitoring: Regular monitoring of clinical signs, body weight, and food and water consumption.

-

Pathology: At the end of the study, a complete necropsy is performed, including hematology, clinical chemistry, and histopathological examination of organs.

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Key Parameters Evaluated in a 90-Day Sub-chronic Toxicity Study

| Parameter Category | Specific Endpoints |

| Clinical Observations | General health, behavior, mortality |

| Body Weight and Food Consumption | Weekly measurements |

| Hematology | Complete blood count |

| Clinical Chemistry | Liver and kidney function tests |

| Urinalysis | Physical and chemical properties |

| Gross Pathology | Macroscopic examination of organs |

| Histopathology | Microscopic examination of tissues |

Mechanistic Studies

Investigating the molecular mechanisms of versicolorin toxicity is crucial for a comprehensive risk assessment.

4.1. Oxidative Stress

Many mycotoxins exert their toxic effects by inducing the formation of reactive oxygen species (ROS), leading to oxidative stress.[22][23][24]

Experimental Protocol: In Vitro ROS Detection

-

Cell Treatment: Expose cells to versicolorins.

-

Fluorescent Probe: Use a ROS-sensitive fluorescent probe, such as DCFH-DA.

-

Measurement: Quantify the increase in fluorescence, which corresponds to the level of intracellular ROS.

4.2. Apoptosis

Apoptosis, or programmed cell death, is a common cellular response to toxic insults.[25][26]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with versicolorins.

-

Staining: Stain the cells with Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis).[27][28]

-

Flow Cytometry: Analyze the stained cells to quantify the different stages of cell death.

Hypothesized Signaling Pathway of Versicolorin-Induced Toxicity

Caption: A proposed signaling cascade for versicolorin-induced cellular toxicity.

Conclusion and Future Perspectives

The initial toxicological assessment of versicolorin mycotoxins is a critical step in understanding their potential risks to human and animal health. The methodologies presented in this guide provide a comprehensive framework for this evaluation. Recent studies have already demonstrated that versicolorin A can induce DNA strand breaks, leading to apoptosis and inhibiting cell proliferation in human colon cell lines.[1][29] Furthermore, it has been shown to induce point mutations, particularly after metabolic activation, and cause chromosomal damage in intestinal cells.[30] Low concentrations of versicolorin A have also been found to impair mitochondrial function in human intestinal cells.[31]

Future research should be directed towards:

-

Chronic Toxicity and Carcinogenicity: Long-term studies are needed to fully characterize the carcinogenic potential of versicolorins.

-

Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of these mycotoxins is essential for risk assessment.

-

Mixture Toxicity: Investigating the combined toxic effects of versicolorins with other mycotoxins, such as aflatoxins, is crucial as co-contamination is common.[2]

-

Biomarker Development: The identification of sensitive biomarkers of exposure and effect will aid in human health monitoring.

-

Analytical Methodologies: Continued development of sensitive and reliable analytical methods for the detection of versicolorins in various matrices is necessary.[32][33][34][35][36][37][38]

A comprehensive understanding of the toxicological properties of versicolorins is imperative for the establishment of regulatory limits and the protection of public health.

References

-

Gauthier, T., et al. (2020). Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells. Environment International, 137, 105568. [Link]

-

Yu, J., et al. (2002). Molecular biology of mycotoxin biosynthesis. FEMS Microbiology Letters, 213(1), 1-10. [Link]

-

ANR. (n.d.). Toxicity and mitigation of Versicolorin A, a new fungal mycotoxin. [Link]

-

Anderson, M. S., & Dutton, M. F. (1979). Biosynthesis of versicolorin A. Applied and Environmental Microbiology, 37(6), 1162–1164. [Link]

-

Al-Khafaji, K. K., et al. (2024). The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review. Journal of Fungi, 10(6), 396. [Link]

-

Alassane-Kpembi, I., et al. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(1), 22. [Link]

-

Townsend, C. A., et al. (1995). Purification and characterization of versicolorin B synthase from Aspergillus parasiticus. Catalysis of the stereodifferentiating cyclization in aflatoxin biosynthesis essential to DNA interaction. Biochemistry, 34(36), 11591–11603. [Link]

-

A. R. M. R. (2013). In Vitro Analysis of Mycotoxin Adsorbents: Detection by HPLC vs. ELISA. Journal of Agricultural and Food Chemistry, 61(33), 7837-7844. [Link]

-

Gichner, T., & Plewa, M. J. (1998). The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 400(1-2), 27-33. [Link]

-

ResearchGate. (2020). Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells. [Link]

-

Yırtıcı, S., & Tuncel, G. (2019). Genotoxic and Mutagenic Effects of Mycotoxins: A Review. Journal of the Hellenic Veterinary Medical Society, 70(4), 1825-1834. [Link]

-

Cano-Sancho, G., et al. (2020). Prioritization of Mycotoxins Based on Their Genotoxic Potential with an In Silico-In Vitro Strategy. Toxins, 12(10), 633. [Link]

-

Mosaic Diagnostics. (n.d.). MycoTOX Profile™. [Link]

-

Skóra, J., et al. (2024). Analysis of Mycotoxins and Cytotoxicity of Airborne Molds Isolated from the Zoological Garden—Screening Research. International Journal of Environmental Research and Public Health, 21(4), 415. [Link]

-

Hooper, D. G., et al. (2009). Mycotoxin Detection in Human Samples from Patients Exposed to Environmental Molds. International Journal of Molecular Sciences, 10(4), 1465-1475. [Link]

-

ResearchGate. (n.d.). SCHEME 1. Aflatoxin B 1 biosynthetic pathway. [Link]

-

Lee, L. S., et al. (1976). Biosynthesis of aflatoxin B1. Conversion of versicolorin A to aflatoxin B1 by Aspergillus parasiticus. Journal of Agricultural and Food Chemistry, 24(6), 1167–1170. [Link]

-

ResearchGate. (2015). ANALYTICAL METHODS IN DETERMINING AFLATOXIN B1 IN FOOD MATERIALS. [Link]

-

K. S., & P. S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

-

M. A., & M. D. (2014). Comet assay: a versatile but complex tool in genotoxicity testing. Frontiers in Genetics, 5, 285. [Link]

-

Soler-Vasco, L., et al. (2023). Mutagenicity and genotoxicity assessment of the emerging mycotoxin Versicolorin A, an Aflatoxin B1 precursor. Environmental Pollution, 334, 122276. [Link]

-

Smith, M. C., et al. (2023). Genotoxicity and mutagenicity of emerging mycotoxins: a systematic review. Archives of Toxicology, 97(12), 3115-3142. [Link]

-

D. P., & P. K. (2016). Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways. International Journal of Molecular Sciences, 17(9), 1475. [Link]

-

Nagarkatti, M., et al. (2010). Evaluation of apoptosis in immunotoxicity testing. Methods in Molecular Biology, 598, 241–257. [Link]

-

Krska, R., et al. (2008). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Analytical and Bioanalytical Chemistry, 390(1), 181-193. [Link]

-

L. G., & W. T. (2020). In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation. Toxins, 12(11), 698. [Link]

-

S. L. V., et al. (2023). Genotoxic characterization of emerging mycotoxins in vitro. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 1-14. [Link]

-

F. C., et al. (2015). The Comet Assay and its applications in the field of ecotoxicology: a mature tool that continues to expand its perspectives. Frontiers in Genetics, 6, 180. [Link]

-

Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

-

Moltox. (n.d.). μAmes Mutagenicity Test Kit Instruction Manual. [Link]

-

ResearchGate. (2018). Analytical methods for determination of mycotoxins: A review. [Link]

-

PlusVet Animal Health. (2022). Oxidative stress: A key mechanism of action behind mycotoxin toxicity. [Link]

-

M. M., et al. (2024). Mycotoxin-Induced Oxidative Stress and Its Impact on Human Folliculogenesis: Examining the Link to Reproductive Health. Antioxidants, 13(6), 661. [Link]

-

Agilent Technologies. (2024). What is the Comet Assay? A Simple Method to Detect DNA Damage. [Link]

-

S. K., et al. (2013). Cytotoxicity of feed-borne mycotoxins to animal cell lines in vitro using the MTT assay. Slovak Journal of Animal Science, 46(1), 23-30. [Link]

-

Kato, T. A., & Roberson, R. S. (2022). Apoptosis Detection Assays. Methods in Molecular Biology, 2544, 53–63. [Link]

-

P. M. F., & C. A. F. O. (2016). Advances in Analysis and Detection of Major Mycotoxins in Foods. Foods, 5(3), 56. [Link]

-

ResearchGate. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

-

ResearchGate. (2016). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. [Link]

-

ResearchGate. (2016). Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways. [Link]

-

Xenometrix. (n.d.). Ames Test - Scientific background. [Link]

-

Gauthier, T., et al. (2024). A precursor of Aflatoxin B1, Versicolorin A, impairs the mitochondrial function of human intestinal Caco-2 cells. Environment International, 191, 109107. [Link]

-

Wu, Q., et al. (2014). Mechanisms of Mycotoxin-induced Dermal Toxicity and Tumorigenesis Through Oxidative Stress-related Pathways. Current Drug Metabolism, 15(10), 964-976. [Link]

Sources

- 1. Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity and mitigation of Versicolorin A, a new fungal mycotoxin | ANR [anr.fr]

- 3. Biosynthesis of versicolorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Mycotoxins and Cytotoxicity of Airborne Molds Isolated from the Zoological Garden—Screening Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. xenometrix.ch [xenometrix.ch]

- 17. Prioritization of Mycotoxins Based on Their Genotoxic Potential with an In Silico-In Vitro Strategy [mdpi.com]

- 18. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Comet Assay and its applications in the field of ecotoxicology: a mature tool that continues to expand its perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Oxidative stress: A key mechanism of action behind mycotoxin toxicity | PlusVet Animal Health [plusvet.eu]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of apoptosis in immunotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Apoptosis Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 27. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 28. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Mutagenicity and genotoxicity assessment of the emerging mycotoxin Versicolorin A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A precursor of Aflatoxin B1, Versicolorin A, impairs the mitochondrial function of human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. news.trilogylab.com [news.trilogylab.com]

- 33. MycoTOX Profile™ - MosaicDX [mosaicdx.com]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the enzymatic conversion of versicolorin A to sterigmatocystin

Executive Summary

The transformation of Versicolorin A (VerA) to Sterigmatocystin (ST) represents the critical "molecular commitment" step in the aflatoxin biosynthetic pathway. This process involves a drastic structural rearrangement from an anthraquinone (VerA) to a xanthone (ST) nucleus, followed by a specific O-methylation.[1]

For researchers in mycotoxicology and drug discovery, this step is of paramount importance because it marks the transition from relatively lower toxicity precursors to the highly carcinogenic bisfuran-containing xanthones. This guide dissects the multi-enzyme complex responsible for this conversion—specifically the AflM/AflN/AflY oxidative cleavage machinery and the AflO methyltransferase—and provides validated protocols for their interrogation in vitro.

Molecular Architecture & Biosynthetic Context[2]

The conversion occurs within the aflatoxigenic gene cluster (approx. 70 kb) of Aspergillus flavus and Aspergillus parasiticus. Unlike simple linear oxidations, this step requires the coordination of at least four enzymes to execute a "Baeyer-Villiger-like" oxidative ring contraction.

The Pathway Segment

The conversion is bipartite:

-

Oxidative Rearrangement: Versicolorin A (Anthraquinone)

Demethylsterigmatocystin (DMST, Xanthone).[2] -

Methylation: DMST

Sterigmatocystin (ST).

Key Metabolite Properties

| Metabolite | Structure Class | Solubility | Fluorescence (TLC/HPLC) | Toxicity Potential |

| Versicolorin A (VerA) | Anthraquinone | Acetone/MeOH | Orange/Red | Genotoxic (Precursor) |

| Demethylsterigmatocystin (DMST) | Xanthone (Phenolic) | Acetone/CHCl3 | Yellow/Green | High |

| Sterigmatocystin (ST) | Xanthone (Methylated) | Chloroform/Acetonitrile | Brick Red (under UV 365nm) | Extremely Carcinogenic |

The Catalytic Engine: Enzyme Mechanics

The conversion of VerA to DMST is not catalyzed by a single enzyme but by a transient metabolon (enzyme complex).

The Rearrangement Complex (VerA DMST)

This step involves the removal of the C-6 hydroxyl group and the oxidative cleavage of the anthraquinone ring.

-

AflN (VerA): A Cytochrome P450 monooxygenase (CYP59 family).

-

AflM (Ver-1): An NADPH-dependent ketoreductase.

-

Function: Although classified as a reductase, it is essential for the rearrangement.[2] Evidence suggests it reduces a transient intermediate created by AflN, facilitating the ring contraction.[2]

-

Structural Insight: Crystal structures reveal a Rossmann fold typical of short-chain dehydrogenases/reductases (SDR).

-

-

AflY (HypA): A Baeyer-Villiger monooxygenase.[3][5]

-

Function: Catalyzes the insertion of oxygen to facilitate the cleavage of the anthraquinone to the xanthone skeleton.

-

The Methylation Step (DMST ST)

Once the xanthone nucleus (DMST) is formed, it must be methylated to become Sterigmatocystin.[1]

-

AflO (OmtB): O-methyltransferase B.[6]

-

Function: Specifically methylates the 6-hydroxyl group of DMST.[1]

-

Differentiation: distinct from AflP (OmtA), which converts ST to O-methylsterigmatocystin (OMST) later in the pathway.

-

Cofactor: S-Adenosyl Methionine (SAM).

-

Mechanistic Visualization

The following diagram illustrates the logical flow and enzymatic dependencies of this conversion.

Caption: The enzymatic cascade transforming the anthraquinone VerA into the xanthone ST via a multi-enzyme rearrangement complex and subsequent methylation.

Experimental Protocols

Safety Warning: Versicolorin A and Sterigmatocystin are potent carcinogens. All procedures must be performed in a Class II Biosafety Cabinet with full PPE.

Substrate Isolation (Versicolorin A)

VerA is commercially scarce and unstable. The standard scientific approach is purification from blocked mutants.

-

Strain Selection: Use A. parasiticus

(ver-1) or -

Fermentation: Inoculate YES (Yeast Extract Sucrose) broth; incubate at 29°C for 72h (dark).

-

Extraction:

-

Filter mycelia.[7]

-

Extract mycelia with Acetone (1:5 w/v).

-

Partition against Chloroform.

-

Evaporate solvent under

.

-

-

Purification: Flash chromatography on Silica Gel 60. Elute with Benzene:Acetic Acid (95:5). Note: Benzene is toxic; Toluene:Ethyl Acetate:Formic Acid (6:3:1) is a safer alternative.

In Vitro Enzymatic Assay (Cell-Free System)

This protocol assays the conversion of VerA to ST using a microsomal fraction (containing AflN/AflM) and cytosolic fraction (containing AflO), or a crude cell-free extract.

Reagents:

-

Buffer A: 50 mM Potassium Phosphate (pH 7.5), 10% Glycerol, 2 mM DTT.[2]

-

Cofactor Mix: 1 mM NADPH (for AflM/N), 1 mM S-Adenosyl Methionine (SAM, for AflO).[2]

-

Substrate: 20 µM VerA (dissolved in DMSO).

Workflow:

-

Enzyme Prep: Harvest wild-type A. parasiticus (48h culture). Grind in liquid nitrogen. Resuspend in Buffer A. Centrifuge 10,000 x g (20 min) to remove debris. Use the supernatant (S10) for the total assay.

-

Reaction Assembly:

-

450 µL S10 Extract (approx 1-2 mg protein).

-

10 µL VerA stock.

-

40 µL Cofactor Mix.

-

-

Incubation: 2 hours at 30°C in the dark with gentle shaking (200 rpm).

-

Termination: Add 500 µL Chloroform. Vortex vigorously for 1 min.

-

Separation: Centrifuge at max speed. Collect the lower organic phase. Dry under nitrogen.

Analytical Validation (HPLC-FLD)

TLC is insufficient for quantitative kinetic studies. Reverse-phase HPLC with fluorescence detection is the gold standard.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm) |

| Mobile Phase A | Water:Acetonitrile:Methanol (60:20:[2]20) + 1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Isocratic or shallow gradient (optimize for DMST/ST separation) |

| Detection (FLD) | Excitation: 360 nm |

Data Interpretation:

-

VerA: Elutes early (weak fluorescence).

-

DMST: Elutes mid-run (distinct yellow-green fluorescence).

-

ST: Elutes late (brick-red fluorescence, distinct peak).[2]

-

Control: Boiled enzyme extract should show only the VerA peak.

Pharmacological & Industrial Implications

Understanding this pathway offers specific targets for "block-strategy" antifungal development.

-

Inhibitor Design: AflM (Reductase) is a druggable target. Inhibiting AflM leads to the accumulation of VerA. While VerA is toxic, it is significantly less carcinogenic than ST or Aflatoxin B1.[2]

-

Resistance Monitoring: Strains with upregulated aflO (OmtB) activity show rapid conversion of intermediates, often correlating with high-output toxin phenotypes in agricultural outbreaks.

-

Biocontrol: Non-aflatoxigenic strains used in biocontrol (e.g., Afla-Guard) often have deletions in this specific gene cluster segment, preventing the formation of the xanthone nucleus entirely.

References

-

Yabe, K., & Nakajima, H. (2004).[2] Enzyme reactions and their genes in aflatoxin biosynthesis. Applied Microbiology and Biotechnology. Link

-

Henry, K. M., & Townsend, C. A. (2005).[2] Ordering the reductive and oxidative steps in the conversion of versicolorin A to sterigmatocystin in aflatoxin biosynthesis. Journal of the American Chemical Society. Link

-

Yu, J., et al. (2004).[2] Clustered pathway genes in aflatoxin biosynthesis. Applied and Environmental Microbiology. Link

-

Parikh, A., et al. (2005).[2] The aflN (verA) gene in Aspergillus parasiticus encodes a cytochrome P450 monooxygenase required for versicolorin A conversion.[3][5] Mycologia. Link

-

Lee, L. S., et al. (1989).[2] Two distinct O-methyltransferases in aflatoxin biosynthesis. Applied and Environmental Microbiology. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. Transcriptomic and Proteomic Insights into the Effect of Sterigmatocystin on Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aflN Is Involved in the Biosynthesis of Aflatoxin and Conidiation in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Appearance of enzyme activities catalyzing conversion of sterigmatocystin to aflatoxin B1 in late-growth-phase Aspergillus parasiticus cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungal Genetics of Versicolorin Production in Aspergillus Species

Abstract

Versicolorin A, a vibrant orange anthraquinone, stands as a critical metabolic junction in the biosynthesis of the aflatoxin family, some of the most potent naturally occurring carcinogens known.[1][2] Produced by several species within the genus Aspergillus, notably A. flavus and A. parasiticus, versicolorin is the last stable, polycyclic aromatic precursor before the pathway branches towards the production of B-type and G-type aflatoxins.[3] Understanding the genetic architecture that governs its synthesis is paramount for developing strategies to mitigate aflatoxin contamination in agriculture and food systems, and for harnessing fungal polyketide pathways for novel drug development. This guide provides a comprehensive exploration of the genetic framework controlling versicolorin production, from the enzymatic cascade encoded within the aflatoxin gene cluster to the intricate regulatory networks that orchestrate its expression. We will delve into the core biosynthetic genes, the roles of pathway-specific and global transcription factors, and provide field-proven methodologies for the genetic interrogation of this complex pathway.

The Biosynthetic Core: The Aflatoxin Gene Cluster

The genetic blueprint for versicolorin synthesis resides within a conserved ~75-kb region of fungal DNA known as the aflatoxin gene cluster, located on chromosome 3 in well-studied species like A. flavus.[3][4] This cluster contains approximately 30 co-regulated genes, including those encoding the enzymes for the entire aflatoxin pathway, as well as pathway-specific regulatory proteins.[1][3] The synthesis of versicolorin is a multi-step enzymatic process that begins long before its direct precursors are formed, starting with the assembly of a polyketide backbone from acetate and malonate units.[3]

From Norsolorinic Acid to Versicolorin A: The Enzymatic Cascade

The journey to versicolorin A (VerA) involves a series of oxidative and reductive transformations of early anthraquinone intermediates. The process, from the first stable intermediate, norsolorinic acid (NOR), is catalyzed by a series of dedicated enzymes encoded by genes within the cluster.[3]

-

Norsolorinic Acid to Averantin (AVN): The pathway proceeds with the reduction of the keto group on the side chain of NOR to a hydroxyl group, forming averantin (AVN). This reaction is catalyzed by a ketoreductase encoded by the aflD (nor-1) gene.[3]

-

Averantin to Averufin (AVF): The conversion of AVN to averufin (AVF) is a multi-step process involving hydroxylation to 5'-hydroxyaverantin (HAVN), followed by oxidation to 5'-oxoaverantin (OAVN), and finally cyclization to AVF. These steps are mediated by a cytochrome P-450 monooxygenase (aflG/avnA), an alcohol dehydrogenase (aflH/adhA), and a cyclase encoded by aflK (vbs).[3] Notably, the aflK encoded enzyme, Versicolorin B Synthase, demonstrates multifunctional activity, also participating in a later pathway step.[3]

-

Averufin to Versiconal (VAL): AVF undergoes a complex rearrangement to form versiconal hemiacetal acetate (VHA). This is a critical step involving several enzymes, including those encoded by aflI (avfA), a P-450 monooxygenase (aflV/cypX), and a monooxygenase (aflW/moxY).[3] VHA is then converted to versiconal (VAL) by an esterase encoded by aflJ (estA).[3]

-

Versiconal to Versicolorin B (VerB): The enzyme Versicolorin B Synthase (VBS), encoded by the aflK (vbs) gene, catalyzes the cyclization of VAL to form Versicolorin B (VerB).[3][5][6] This is a pivotal reaction that establishes the bisfuran ring system, a structural feature crucial for the mutagenic activity of aflatoxins.[3][7]

-

Versicolorin B to Versicolorin A (VerA): The final step in this sequence is the desaturation of VerB to VerA. This reaction is catalyzed by a cytochrome P-450 monooxygenase/desaturase, thought to be encoded by the aflL gene in A. nidulans and its homologs in other aflatoxigenic species.[3][5] VerA is the branch point from which the pathway diverges to either B-type aflatoxins or, in some species, is further processed to sterigmatocystin (ST) and G-type aflatoxins.[3]

| Gene (New/Old) | Enzyme Product | Function in Pathway to Versicolorin A |

| aflD (nor-1) | Norsolorinic acid ketoreductase | Converts norsolorinic acid (NOR) to averantin (AVN).[3] |

| aflG (avnA) | Cytochrome P-450 monooxygenase | Catalyzes the hydroxylation of AVN to 5'-hydroxyaverantin (HAVN).[3] |

| aflH (adhA) | Alcohol dehydrogenase | Converts HAVN to 5'-oxoaverantin (OAVN).[3] |

| aflI (avfA) | Oxidoreductase (putative) | Involved in the conversion of averufin (AVF) to versiconal hemiacetal acetate (VHA).[3] |

| aflJ (estA) | Esterase | Catalyzes the conversion of VHA to versiconal (VAL).[3] |

| aflK (vbs) | Versicolorin B synthase (VBS) | Catalyzes the cyclization of VAL to versicolorin B (VerB).[3][5][7] |

| aflL (stcL) | P-450 monooxygenase/desaturase | Presumed to catalyze the conversion of VerB to versicolorin A (VerA).[3][5] |

| aflV (cypX) | P-450 microsomal monooxygenase | Catalyzes the reaction from AVF to hydroxyversicolorone (HVN).[3] |

| aflW (moxY) | Cytosolic monooxygenase | Catalyzes the transformation of HVN to VHA.[3] |

The Genetic Command and Control: Regulation of Versicolorin Production

The expression of the versicolorin biosynthetic genes is not constitutive; it is under the tight control of a hierarchical regulatory network. This network integrates environmental and developmental signals to determine whether the pathway is activated. This regulation occurs at two primary levels: pathway-specific regulation and global or higher-level regulation.

Pathway-Specific Regulation: The AflR/AflS System

At the heart of the aflatoxin gene cluster lies the master switch, aflR. This gene encodes AflR, a GAL4-type zinc binuclear cluster (Zn(II)₂Cys₆) transcription factor.[3][8] AflR is the pathway-specific activator, binding to a palindromic 5'-TCG(N₅)CGA-3' motif in the promoter regions of most of the structural genes in the cluster, including those required for versicolorin synthesis.[3][8] The presence and activity of AflR are absolutely required for the transcription of these genes.[8][9]

Adjacent to aflR and transcribed divergently is the aflS (formerly aflJ) gene.[4] While its exact mechanism is still under investigation, AflS is considered a transcriptional co-activator or enhancer.[10][11] Evidence suggests it may interact with AflR, possibly stabilizing its binding to promoter DNA and enhancing the transcription of the structural genes.[10][11] Deletion or downregulation of aflR effectively silences the entire pathway, preventing the production of versicolorin and subsequent aflatoxins.[11]

Global Regulation: The Velvet Complex and LaeA

The decision to express aflR itself is governed by a higher level of control, often referred to as global regulation, as these regulators affect multiple secondary metabolite clusters and developmental processes.

-

The Velvet Complex: A key player in this global network is the "velvet complex," a heterotrimeric protein complex composed of VeA, VelB, and LaeA.[3][11] VeA is a light-sensitive protein; in the dark, it translocates to the nucleus where it interacts with VelB and LaeA.[3][12] This nuclear complex is critical for activating secondary metabolism, including aflatoxin biosynthesis, while simultaneously influencing fungal development (e.g., promoting sexual sporulation).[3][11] In the presence of light, VeA is largely retained in the cytoplasm, leading to the downregulation of the aflatoxin cluster.[12]

-

LaeA: The LaeA (Loss of aflR Expression) protein is a nuclear methyltransferase-domain-containing protein that is considered a master regulator of secondary metabolism in many fungi.[4] LaeA is required for the expression of numerous secondary metabolite gene clusters, including the aflatoxin cluster.[4][13] Its proposed mechanism involves modifying chromatin structure, likely through histone methylation, to make the gene clusters accessible for transcription. A functional LaeA is essential for maintaining an open chromatin state at the aflatoxin cluster, thereby permitting the expression of aflR and, consequently, the entire versicolorin pathway.[4]

Caption: Regulatory hierarchy of versicolorin production.

Methodologies for Genetic Interrogation

Investigating the genetics of versicolorin production requires a robust toolkit of molecular techniques. The causality behind experimental design is critical; for example, a gene knockout is the gold standard for determining gene function, while reporter assays can quantify promoter activity under different regulatory conditions.

Workflow for Gene Function Analysis

A typical workflow to elucidate the function of a putative versicolorin biosynthetic gene (e.g., geneX) involves gene disruption followed by phenotypic and chemical analysis. This process provides a self-validating system: the genetic modification (genotype) must correlate with the predicted chemical outcome (chemotype).

Caption: Experimental workflow for gene function analysis.

Detailed Protocol: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a reliable and efficient method for generating both random insertional mutants and targeted gene knockouts in Aspergillus species.[14][15][16] The rationale for its use lies in its high efficiency and tendency for single-copy T-DNA integration, which simplifies downstream analysis.

Principle: The bacterium Agrobacterium tumefaciens has a natural ability to transfer a segment of its DNA (T-DNA) from its Tumor-inducing (Ti) plasmid into plant cells. This system has been adapted for fungi. A binary vector system is used where the T-DNA is placed on a smaller plasmid containing the gene of interest (e.g., a deletion cassette with a selectable marker like hygromycin resistance) and the virulence (vir) genes required for transfer are on a separate "helper" plasmid within the Agrobacterium.

Step-by-Step Methodology:

-

Preparation of Agrobacterium :

-

Inoculate A. tumefaciens (e.g., strain LBA4404) carrying the binary vector into 5 mL of LB medium with appropriate antibiotics (e.g., kanamycin for the binary vector, streptomycin for the bacterial chromosome). Grow overnight at 28°C with shaking.

-

Transfer 1 mL of the overnight culture to 50 mL of Induction Medium (IM) supplemented with 200 µM acetosyringone. Causality: Acetosyringone is a phenolic compound released by wounded plants that activates the vir genes, which are essential for processing and transferring the T-DNA.[15]

-

Grow the culture at 28°C with shaking for 6-8 hours until it reaches an OD₆₀₀ of 0.6-0.8.

-

-

Preparation of Aspergillus Spores:

-

Harvest conidia from a 5-7 day old culture of the recipient Aspergillus strain grown on PDA or similar sporulation medium.

-

Suspend spores in sterile water with 0.05% Tween 80.

-

Filter the suspension through sterile glass wool to remove mycelial fragments.

-

Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.

-

-

Co-cultivation:

-

Mix 100 µL of the induced Agrobacterium culture with 100 µL of the Aspergillus spore suspension.

-

Spread the mixture onto a sterile nitrocellulose filter placed on a plate of co-cultivation medium (IM agar).

-

Incubate the plates at 24°C in the dark for 48 hours. Causality: This incubation period allows the Agrobacterium to attach to the fungal spores/germlings and transfer the T-DNA.

-

-

Selection of Transformants:

-

Transfer the nitrocellulose filter to a selection plate (e.g., Minimal Medium) containing a selective agent (e.g., 100 µg/mL hygromycin B) and a bacteriostatic agent to inhibit Agrobacterium growth (e.g., 200 µg/mL cefotaxime).

-

Incubate at 30°C for 5-7 days until resistant colonies appear.

-

-

Verification:

-

Isolate transformants by transferring single colonies to fresh selection plates.

-

Confirm successful integration of the deletion cassette via PCR using primers flanking the target gene and/or Southern blot analysis to confirm a single, targeted integration event. This step is the self-validating core of the protocol, ensuring the observed phenotype is due to the intended genetic modification.

-

Protocol: Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

To confirm the functional consequence of a gene deletion, such as the blockage of versicolorin production, chemical analysis is essential. HPLC provides quantitative data on the presence or absence of specific metabolites.[17][18]

Principle: HPLC separates compounds in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For aflatoxin precursors like versicolorin, a reverse-phase C18 column is typically used, separating compounds based on hydrophobicity. A fluorescence detector is used for sensitive and specific detection of these naturally fluorescent compounds.[18]

Step-by-Step Methodology:

-

Culture and Extraction:

-

Inoculate both the wild-type and mutant strains into a liquid aflatoxin-inducing medium (e.g., YES broth). Grow for 5-7 days at 28-30°C in the dark.

-

Separate the mycelia from the broth by filtration.

-

Extract the metabolites from both the mycelia and the broth using a solvent like chloroform or ethyl acetate. Rationale: These solvents efficiently partition the relatively nonpolar anthraquinone metabolites from the aqueous culture.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Sample Preparation:

-

Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a reverse-phase C18 column and a fluorescence detector.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape.

-

Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for versicolorin A (e.g., Excitation ~450 nm, Emission ~520 nm).

-

Injection: Inject 10-20 µL of the prepared sample.

-

Quantification: Run an analytical standard of pure versicolorin A to determine its retention time and create a standard curve for quantification. The absence of the versicolorin A peak in the mutant extract, often accompanied by the accumulation of an earlier pathway intermediate, confirms the function of the deleted gene.

-

Conclusion and Future Directions

The genetic framework governing versicolorin production in Aspergillus is a model of coordinated gene expression for secondary metabolism. The pathway is defined by a cluster of structural genes whose transcription is meticulously controlled by the interplay between the pathway-specific activator AflR and global regulatory complexes like the Velvet/LaeA system. This intricate control allows the fungus to integrate environmental cues to dictate the allocation of resources towards producing these complex, biologically active molecules.

Future research will continue to unravel the finer details of this regulation. The application of advanced genetic tools like CRISPR-Cas9 is already accelerating the pace of targeted gene editing and functional analysis in Aspergillus.[19][20][21][22] Furthermore, understanding the crosstalk between the aflatoxin pathway and other metabolic and stress-response pathways will provide a more holistic view of fungal cell biology. For drug development professionals, the enzymes of this pathway, with their ability to perform complex chemical transformations, represent a rich source of biocatalysts for the synthesis of novel polyketide-based pharmaceuticals. By continuing to dissect the genetics of versicolorin production, we can devise more effective strategies to protect our food supply and unlock the synthetic potential of these remarkable fungal cell factories.

References

-

Amare, M. G., & Keller, N. P. (2014). Molecular Mechanisms of Aflatoxin Biosynthesis. Toxins, 6(6), 1954–1983. [Link]

-

Bok, J. W., & Keller, N. P. (2004). LaeA, a regulator of secondary metabolism in Aspergillus spp. Eukaryotic Cell, 3(2), 527–535. [Link]

-

Carballo, D., et al. (2019). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins, 11(4), 226. [Link]

-

de Groot, M. J., et al. (2008). Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori. Nature Protocols, 3(11), 1846–1853. [Link]

-

Frisvad, J. C., & Samson, R. A. (2004). Polyphasic taxonomy of Penicillium subgenus Penicillium – a guide to identification of food and air-borne terverticillate Penicillia and their mycotoxins. Studies in Mycology, 49, 1–173. [Link]

-

Gauthier, T., et al. (2020). Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells. Environment International, 137, 105568. [Link]

-

LCTech GmbH. (2021). Aflatoxin-HPLC Analysis with photochemical post column derivatization. Application Note AN0038. [Link]

-

Silva, J. C., & Townsend, C. A. (1997). Heterologous expression, isolation, and characterization of versicolorin B synthase from Aspergillus parasiticus. A key enzyme in the aflatoxin B1 biosynthetic pathway. The Journal of Biological Chemistry, 272(2), 804–813. [Link]

-

Steyn, P. S., Vleggaar, R., & Wessels, P. L. (1980). The biosynthesis of aflatoxin and its congeners. In The Biosynthesis of Mycotoxins (pp. 105–155). Academic Press. [Link]

-

Yu, J., et al. (2004). Clustered Pathway Genes in Aflatoxin Biosynthesis. Applied and Environmental Microbiology, 70(3), 1253–1262. [Link]

-

Zhang, S., et al. (2020). CRISPR-Cas9 Gene Editing in Aspergillus: From Pathogenesis to Metabolic Engineering. Frontiers in Microbiology, 11, 1599. [Link]

Sources

- 1. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versicolorin A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous expression, isolation, and characterization of versicolorin B synthase from Aspergillus parasiticus. A key enzyme in the aflatoxin B1 biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ethanol Inhibits Aflatoxin B1 Biosynthesis in Aspergillus flavus by Up-Regulating Oxidative Stress-Related Genes [frontiersin.org]

- 8. Regulation of aflR and Its Product, AflR, Associated with Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. lctech.de [lctech.de]

- 18. agilent.com [agilent.com]

- 19. Improved gene editing and fluorescent-protein tagging in Aspergillus nidulans using a Golden Gate-based CRISPR-Cas9 plasmid system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

Methodological & Application

ELISA-based assays for screening versicolorin A in grain samples

Application Note & Protocol

A Validated Competitive ELISA for the High-Throughput Screening of Versicolorin A in Grain Samples

Introduction: The Emerging Need for Versicolorin A Surveillance

Versicolorin A (VerA) is a polyketide secondary metabolite produced by several species of the Aspergillus genus, most notably those that also produce aflatoxins.[1][2] It is a critical, late-stage intermediate in the biosynthetic pathway of aflatoxin B1 (AFB1), the most potent naturally occurring liver carcinogen known.[2][3] Consequently, VerA frequently co-contaminates agricultural commodities, particularly grains like corn, alongside AFB1.[1]

While regulatory focus has historically been on the end-product aflatoxins, recent toxicological studies have illuminated the inherent risks of VerA itself. Research has demonstrated that VerA exhibits significant cytotoxic and genotoxic effects on human intestinal cells, independent of its conversion to AFB1.[1][4] This evidence underscores the necessity of monitoring for VerA as a distinct food safety risk.

Traditional chromatographic methods for mycotoxin analysis, while accurate, can be time-consuming and costly for large-scale screening. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a powerful alternative, providing a rapid, sensitive, and cost-effective platform suitable for the high-throughput analysis required in food safety and quality control laboratories.[5][6] This application note describes a direct competitive ELISA (cELISA) protocol for the quantitative screening of VerA in grain samples, detailing the methodology from sample extraction to data analysis and assay validation. The principle relies on the competition between VerA in the sample and a known amount of enzyme-labeled VerA for a limited number of specific antibody binding sites, where the final colorimetric signal is inversely proportional to the VerA concentration in the sample.[7][8]

Principle of the Competitive ELISA

The direct competitive ELISA is an immunological assay designed for the detection of small molecules like mycotoxins. The core of this assay is the specific, high-affinity binding between an anti-VerA monoclonal antibody and the VerA molecule.

The process unfolds as follows:

-

Immobilization: High-affinity monoclonal antibodies specific to Versicolorin A are pre-coated onto the surface of microplate wells.

-

Competition: The grain sample extract, containing an unknown amount of "free" VerA, is added to the wells simultaneously with a fixed amount of VerA that has been conjugated to an enzyme, typically Horseradish Peroxidase (VerA-HRP).

-

Binding: During incubation, the free VerA from the sample and the VerA-HRP conjugate compete for the limited antibody binding sites on the well surface. A higher concentration of VerA in the sample will result in less VerA-HRP binding to the antibodies.

-

Detection: After a wash step to remove unbound molecules, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme bound to the well surface catalyzes a reaction, producing a visible color.

-

Quantification: The intensity of the color is inversely proportional to the concentration of VerA in the original sample.[7] A strong color indicates a low concentration of VerA, while a weak or no color indicates a high concentration. The concentration is determined by comparing the sample's absorbance to a standard curve generated from known concentrations of VerA.

Caption: Competitive ELISA principle for VerA detection.

Detailed Protocols and Methodologies

This section provides a self-contained, step-by-step guide for performing the VerA cELISA.

Materials and Equipment

-

Reagents:

-

Versicolorin A analytical standard

-

Anti-VerA monoclonal antibody (mAb)

-

VerA-Horseradish Peroxidase (HRP) conjugate

-

High-bind 96-well microplates

-

Bovine Serum Albumin (BSA)

-

Tween® 20

-

Methanol (HPLC grade)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃)

-

Sodium Chloride (NaCl), Potassium Chloride (KCl)

-

Potassium Phosphate monobasic (KH₂PO₄), Sodium Phosphate dibasic (Na₂HPO₄)

-

Deionized water

-

-

Equipment:

-

Microplate reader with a 450 nm filter

-

High-speed blender or homogenizer

-

Centrifuge capable of >3000 x g

-

Calibrated pipettes (single and multichannel)

-

Microplate shaker

-

Microplate washer (optional)

-

Reagent Preparation

-

Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g Na₂CO₃ and 2.93 g NaHCO₃ in deionized water, adjust pH to 9.6, and bring volume to 1 L. Store at 4°C.

-

Phosphate Buffered Saline (PBS) (1X, pH 7.4): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL deionized water. Adjust pH to 7.4 and bring volume to 1 L.

-

Wash Buffer (PBST): 1X PBS containing 0.05% (v/v) Tween® 20.

-

Blocking Buffer: 1% (w/v) BSA in PBST.

-

Assay/Dilution Buffer: 0.5% (w/v) BSA in PBST.

-

Stop Solution (1 M H₂SO₄): Slowly add 55.5 mL of concentrated H₂SO₄ to ~800 mL of deionized water, cool, and carefully bring the final volume to 1 L.

-

VerA Standards: Prepare a 1 mg/mL stock of VerA in methanol. Serially dilute in Assay Buffer to create working standards (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5 ng/mL).

Protocol 1: Grain Sample Extraction

The goal of this step is to efficiently extract VerA from the complex grain matrix into a liquid phase compatible with the ELISA.[9]

-

Homogenization: Weigh 5 g of a representative, finely ground grain sample (e.g., corn meal) into a 50 mL centrifuge tube.

-

Solvent Addition: Add 25 mL of 70% methanol in deionized water (v/v). The methanol/water mixture is a standard choice for mycotoxin extraction, balancing polarity to effectively solvate the target molecules.[8]

-

Extraction: Vigorously shake or blend for 3 minutes at high speed. This ensures thorough interaction between the solvent and the sample matrix.

-

Clarification: Centrifuge the mixture at 3000 x g for 10 minutes to pellet solid debris.

-

Dilution: Carefully transfer 1 mL of the supernatant to a new tube. Add 4 mL of Assay Buffer and mix well. This 1:5 dilution of the extract is crucial to minimize matrix interference, where components of the grain extract might non-specifically affect the antibody-antigen binding.[10] The final dilution factor relative to the original solid sample is 1:25.

-

The diluted extract is now ready for use in the ELISA protocol.

Protocol 2: ELISA Procedure

-

Antibody Coating: Dilute the anti-VerA mAb to an optimized concentration (e.g., 1-2 µg/mL) in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution. Wash the plate 3 times with 300 µL of Wash Buffer per well. This removes any unbound antibody.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT). Blocking prevents non-specific binding of the enzyme conjugate to the well surface, which would otherwise lead to high background signal.

-

Washing: Repeat the wash step as in step 2.

-

Competitive Reaction:

-

Add 50 µL of each VerA standard or diluted sample extract to the appropriate wells (perform in duplicate or triplicate).

-

Immediately add 50 µL of the VerA-HRP conjugate, diluted to its optimal working concentration in Assay Buffer, to all wells.

-

Incubate on a plate shaker for 1 hour at RT.

-

-

Washing: Repeat the wash step as in step 2, but increase to 5 washes to ensure complete removal of unbound conjugate.

-

Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes at RT.

-

Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Caption: Overall experimental workflow from sample to result.

Data Analysis and Interpretation

Accurate quantification relies on the proper construction of a standard curve.

-

Calculate Mean Absorbance: Average the absorbance readings for each standard and sample.

-

Calculate %B/B₀: The results are normalized to express the binding of each standard/sample as a percentage of the maximum binding (B₀), which is the absorbance of the zero standard (0 ng/mL VerA).

-

%B/B₀ = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

-

-

Generate Standard Curve: Plot %B/B₀ (Y-axis) against the logarithm of the VerA concentration for the standards (X-axis). A sigmoidal curve is expected. A four-parameter logistic (4-PL) regression is the most appropriate model for fitting the curve.

-